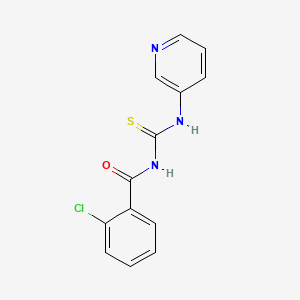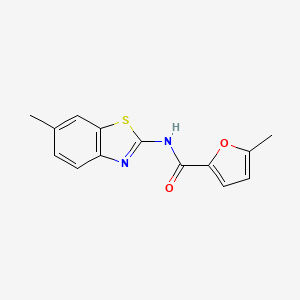
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a thiourea derivative known for its versatile applications in various fields of science. This compound is characterized by its unique structure, which includes a benzamide group, a pyridine ring, and a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-aminopyridine . The reaction conditions are as follows:
- Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).
- Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 mL).
- Stir the mixture at room temperature for 1 hour.
- Add 3-aminopyridine (0.01 mol) to the reaction mixture and stir for an additional 2 hours.
- Filter the resulting precipitate and wash with cold acetone.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Complexation Reactions: The thiourea moiety can form complexes with transition metals such as cobalt, nickel, and copper.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Complexation Reactions: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Complexation Reactions: Metal complexes with enhanced stability and unique properties.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[(2-chloro-3-pyridinyl)carbamothioyl]benzamide
- N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
Uniqueness
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide stands out due to its specific combination of a benzamide group, a pyridine ring, and a thiourea moiety. This unique structure allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFZOOZXJUKPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
![1-[(2-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE](/img/structure/B5770599.png)







![N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5770664.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
![3-[(3-Nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B5770683.png)
